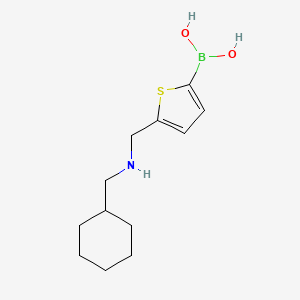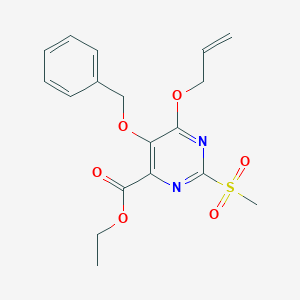
(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a thienyl ring, which is further substituted with a cyclohexylmethylamino group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include boronic esters, boranes, and substituted thienyl derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of boron-containing drugs.
Medicine: Research is ongoing to explore its use in the treatment of diseases, particularly in the development of boron-based therapeutics.
Mecanismo De Acción
The mechanism of action of (5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug development. The compound’s ability to interact with specific molecular pathways is being explored for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other boronic acids and boronate esters, such as phenylboronic acid and pinacolborane. These compounds share the boronic acid functional group but differ in their substituents and overall structure.
Uniqueness
What sets (5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid apart is its unique combination of a thienyl ring and a cyclohexylmethylamino group. This structure imparts distinct chemical properties and reactivity, making it a versatile reagent in various applications .
Propiedades
Fórmula molecular |
C12H20BNO2S |
|---|---|
Peso molecular |
253.17 g/mol |
Nombre IUPAC |
[5-[(cyclohexylmethylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C12H20BNO2S/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10/h6-7,10,14-16H,1-5,8-9H2 |
Clave InChI |
KFBPICRNOVTCRT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(S1)CNCC2CCCCC2)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8316762.png)


![(5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol](/img/structure/B8316797.png)
![5-(1H-pyrrolo[2,3-c]pyridin-5-ylamino)pyrazine-2-carbonitrile](/img/structure/B8316799.png)
